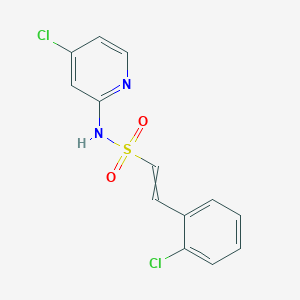

2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide" is a chemical structure that appears to be related to various sulfonamide derivatives. These compounds are significant in the chemical and pharmaceutical industries due to their diverse applications and biological activities. The presence of chlorophenyl and chloropyridinyl groups suggests potential for interaction with biological systems, as chlorinated aromatic compounds often exhibit unique chemical behaviors.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been explored in the literature. For instance, a solvent-free microwave-assisted preparation method has been developed for N-(2-(pyridin-2-yl)ethyl)sulfonamides, which are structurally related to the compound . This method involves a 1,4-aza-conjugate addition reaction between sulfonamides and 2-vinylpyridines, which could potentially be adapted for the synthesis of "2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide" by incorporating the appropriate chlorinated reactants.

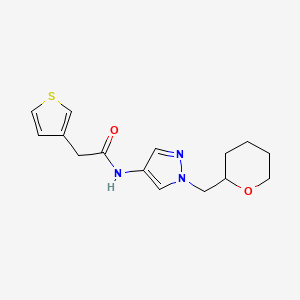

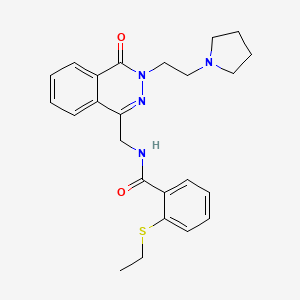

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a similar sulfonamide compound was determined by X-ray crystallography, revealing the spatial arrangement and unit cell constants . Although the exact structure of "2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide" is not provided, it is likely to contain planar segments and exhibit specific angles between these planes, as observed in other chlorophenyl sulfonamide derivatives .

Chemical Reactions Analysis

The reactivity of sulfonamide compounds can be quite diverse. The literature suggests that sulfonamides can act as donors in conjugate addition reactions, while vinylpyridines can serve as acceptors . This implies that "2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide" may also participate in similar reactions, potentially leading to a variety of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For instance, the presence of a sulfonate group can confer water solubility, while the aromatic chlorinated groups may affect the compound's lipophilicity and electronic properties . Spectroscopic characterization, such as UV-vis and fluorescence spectroscopy, can provide insights into the electronic transitions and potential applications of these compounds, such as in two-photon pumped frequency-upconversion lasing experiments .

Aplicaciones Científicas De Investigación

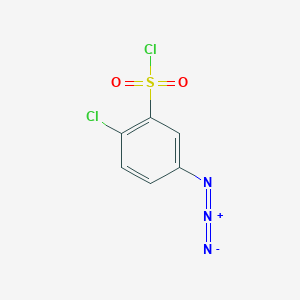

Chemical Synthesis and Antiviral Activity

Starting from 4-chlorobenzoic acid, a study explored the synthesis of new sulfonamide derivatives, focusing on their antiviral activity against tobacco mosaic virus. This process, involving esterification, hydrazination, salt formation, cyclization, and conversion into sulfonyl chloride, led to the creation of N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. These compounds were tested for their bioactivity, with some showing potential antiviral properties (Chen et al., 2010).

Protective Groups in Organic Synthesis

Research on the application of the 2-(4-methylphenylsulfonyl)ethenyl (tosvinyl, Tsv) group for protecting NH groups in various compounds, including imides and azinones, has been significant. This study demonstrated how Tsv-protected derivatives could be obtained through conjugate addition to tosylacetylene, showcasing a method to control the stereochemistry of the double bond. The stability of these groups under different conditions and their removal via conjugate addition-elimination mechanism were highlighted, providing insights into the versatility of sulfonamide derivatives in organic synthesis (Petit et al., 2014).

Anticancer and Antimicrobial Agents

A study focused on synthesizing novel sulfonamides with pyridine and evaluating their efficacy as anticancer and antimicrobial agents. The synthesis process involved interacting with different aldehydes and reaction with malononitrile and ethyl cyanoacetate, leading to compounds showing promising activity against cancer cell lines and gram-negative bacteria. This research illustrates the potential of sulfonamide derivatives in developing new therapeutic agents (Debbabi et al., 2017).

Antimycobacterial Agents

Another study introduced sulfonamide derivatives as potent inhibitors for beta-carbonic anhydrases from Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents. These compounds exhibited excellent inhibitory activity, with several being subnanomolar inhibitors, suggesting a new avenue for antimycobacterial drug development with an alternate mechanism of action (Güzel et al., 2009).

Corrosion Inhibition

Research on 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) and N-(Isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide (TSM) as corrosion inhibitors for mild steel in sulfuric acid medium has been significant. The study demonstrated the efficiency of these compounds as corrosion inhibitors, their adsorption behavior, and their potential for practical applications in protecting metal surfaces (Sappani & Karthikeyan, 2014).

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O2S/c14-11-5-7-16-13(9-11)17-20(18,19)8-6-10-3-1-2-4-12(10)15/h1-9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOKCQCAXKJQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=NC=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)

![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)

![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)

![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2508602.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2508603.png)